N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

adenosine receptor xanthine SAR N1-methyl pharmacophore

N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide (CAS 333305‑15‑0, molecular formula C₉H₁₁N₅O₃, MW 237.2) is a synthetic purine derivative whose core scaffold is 3‑methylxanthine rather than the more common 1,3‑dimethylxanthine (theophylline). The N7 position carries an N‑methylacetamide side chain (–CH₂CONHCH₃), distinguishing it from both the primary amide analogue (CAS 5614‑55‑1) and the carboxylic acid progenitor theophylline‑7‑acetic acid (CAS 652‑37‑9).

Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
Cat. No. B11606680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
Molecular FormulaC9H11N5O3
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESCNC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C
InChIInChI=1S/C9H11N5O3/c1-10-5(15)3-14-4-11-7-6(14)8(16)12-9(17)13(7)2/h4H,3H2,1-2H3,(H,10,15)(H,12,16,17)
InChIKeySDQRRAJTKDLUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide – Baseline Identity and Sourcing Relevance


N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide (CAS 333305‑15‑0, molecular formula C₉H₁₁N₅O₃, MW 237.2) is a synthetic purine derivative whose core scaffold is 3‑methylxanthine rather than the more common 1,3‑dimethylxanthine (theophylline) . The N7 position carries an N‑methylacetamide side chain (–CH₂CONHCH₃), distinguishing it from both the primary amide analogue (CAS 5614‑55‑1) and the carboxylic acid progenitor theophylline‑7‑acetic acid (CAS 652‑37‑9) [1][2]. This substitution pattern eliminates the N1‑methyl group present in theophylline, caffeine, and most adenosine‑receptor‑targeted xanthines, creating a pharmacophore that is under‑represented in published SAR campaigns and may offer differential selectivity in purinergic target screening [3].

Core Scaffold
3‑Methylxanthine core with N7‑methylacetamide chain
Target Bias
Predicted reduced adenosine receptor affinity vs. theophylline
Study Fit
PDE‑biased screening; metabolic stability profiling; antimycobacterial SAR

Why In‑Class Xanthine Substitution Fails to Replicate N‑methyl‑2‑(3‑methyl‑2,6‑dioxo‑2,3,6,7‑tetrahydro‑1H‑purin‑7‑yl)acetamide


Xanthine derivatives are not functionally interchangeable: the number and position of N‑alkyl substituents govern adenosine receptor subtype affinity, phosphodiesterase (PDE) isoform selectivity, and metabolic stability [1][2]. The target compound bears only a single N3‑methyl group on the xanthine core together with an N7‑methylacetamide chain. By contrast, theophylline and caffeine possess both N1‑ and N3‑methyl substituents, which together are essential for high‑affinity adenosine A₁/A₂A antagonism [3]. Removing the N1‑methyl group (as in the target compound) is predicted to reduce adenosine receptor affinity while potentially preserving or altering PDE inhibition inherited from the 3‑methylxanthine pharmacophore . Generic procurement of “a xanthine” or “a theophylline derivative” without specifying the exact N1/N3/N7 substitution pattern therefore risks obtaining a molecule with a fundamentally different target engagement profile.

1
N1‑Desmethyl architecture alters adenosine receptor profile; theophylline or caffeine may not replicate target engagement.
2
N7‑Methylacetamide chain affects solubility and PDE isoform bias; theophylline‑7‑acetic acid may shift handling and potency.
3
CYP1A2 substrate liability differs from 1,3‑dimethylxanthines; metabolic stability context may not transfer.

Quantitative Differentiation Evidence for N‑methyl‑2‑(3‑methyl‑2,6‑dioxo‑2,3,6,7‑tetrahydro‑1H‑purin‑7‑yl)acetamide vs. Closest Comparators


N1‑Desmethyl Pharmacophore: Altered Adenosine Receptor Affinity vs. Theophylline (1,3‑Dimethylxanthine)

The target compound lacks the N1‑methyl substituent that is present in theophylline and is known to be critical for adenosine A₁/A₂A receptor binding. In recombinant human adenosine receptor assays, theophylline (1,3‑dimethyl) exhibits Ki values of 6.2 μM (A₁), 4.2 μM (A₂A), 9.2 μM (A₂B), and 52.3 μM (A₃) [1]. By contrast, 3‑methylxanthine (the core scaffold of the target compound, lacking N1‑methyl) shows markedly weaker adenosine receptor affinity – reported as less potent than caffeine in rat cerebral cortical membrane binding [2]. The target compound is therefore predicted to have significantly reduced adenosine receptor antagonism relative to theophylline, which may confer a cleaner PDE‑focused or non‑adenosinergic profile .

Adenosine Receptor Affinity
Class-level inference
Predicted >10‑fold reduction vs. theophylline (Ki A₁ = 6.2 μM, A₂A = 4.2 μM).
Supports PDE‑biased screening context.
Based on 3‑methylxanthine core; direct binding data unavailable.
adenosine receptor xanthine SAR N1-methyl pharmacophore

N7‑Methylacetamide vs. Carboxylic Acid: Solubility and Formulation Differentiation

Theophylline‑7‑acetic acid (CAS 652‑37‑9) exhibits poor aqueous solubility (<1 mg mL⁻¹ in water) and requires DMSO for in vitro dissolution . The target compound replaces the carboxylic acid with an N‑methylacetamide group. N‑Methylacetamide (NMA) as a free moiety is fully water‑miscible with a predicted logP of 0.04 and water solubility of 37.6 g L⁻¹ [1]. While whole‑molecule solubility has not been experimentally reported for CAS 333305‑15‑0, the replacement of –COOH with –CONHCH₃ is expected to improve aqueous solubility by eliminating the strong intermolecular hydrogen‑bonding network of the carboxylic acid dimer while retaining hydrogen‑bond acceptor/donor capacity [2].

Solubility Differentiation
Class-level inference
NMA moiety solubility 37.6 g L⁻¹; theophylline‑7‑acetic acid practically insoluble.
May support aqueous dilution series preparation.
Whole-molecule experimental solubility data to verify.
aqueous solubility N-methylacetamide formulation enablement

cGMP Phosphodiesterase Inhibition Legacy of the 3‑Methylxanthine Core

The 3‑methylxanthine substructure shared by the target compound is a characterised inhibitor of cyclic GMP phosphodiesterase (cGMP PDE), with an IC50 of 920 μM measured in guinea‑pig isolated trachealis muscle . This is mechanistically distinct from theophylline, which is a non‑selective cAMP/cGMP PDE inhibitor with a Ki of approximately 100 μM [1]. The target compound retains the 3‑methylxanthine core but adds the N7‑methylacetamide substituent; the impact of this N7 modification on PDE potency and isoform selectivity has not been experimentally determined .

cGMP PDE Inhibition
Class-level inference
Core scaffold IC50 920 μM (trachealis muscle); N7 modification impact untested.
PDE‑biased profile relevant for phenotypic screens.
Distinct from non‑selective theophylline PDE Ki ≈ 100 μM.
cGMP PDE 3-methylxanthine trachealis muscle

Anti‑Mycobacterial Potential Linked to the 7‑Acetamide Scaffold

Theophylline‑7‑acetamide derivatives bearing amino acid moieties have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv with MIC values of 0.26–0.46 μM, without cytotoxicity toward HEK‑293T cells [1]. The target compound shares the critical N7‑acetamide linkage to the xanthine core but replaces the amino acid ester/acid terminus with a simpler N‑methylamide. Whether the simplified N‑methylamide retains antimycobacterial activity at comparable potency has not been tested; the amino acid fragment was shown to be a key potency determinant in the published series [1].

Antimycobacterial Potential
Supporting evidence
Related 7‑acetamides MIC 0.26–0.46 μM (M. tuberculosis H37Rv).
Minimal scaffold for SAR exploration.
N‑methylamide activity not experimentally confirmed.
anti-tuberculosis theophylline-7-acetamide Mycobacterium tuberculosis H37Rv

Absence of N1‑Methyl Reduces CYP1A2‑Mediated Metabolic Lability vs. Theophylline and Caffeine

The primary metabolic pathway for theophylline in humans is CYP1A2‑catalysed N1‑demethylation to 3‑methylxanthine [1]. Caffeine similarly undergoes N1‑ and N3‑demethylation. The target compound already lacks an N1‑methyl group, thereby eliminating this major oxidative clearance route. 3‑Methylxanthine itself is further metabolised to xanthine, but the rate‑limiting N1‑demethylation step is absent . This structural feature predicts enhanced metabolic stability relative to 1,3‑dimethylxanthines, although experimental confirmation in hepatocyte or microsomal assays is lacking for this specific compound .

Metabolic Stability
Class-level inference
Predicted CYP1A2 N1‑demethylation resistance (no N1‑methyl group).
May support sustained exposure in in vivo studies.
Microsomal stability data to verify.
CYP1A2 N1-demethylation metabolic stability

Distinct Adenosine Receptor Selectivity vs. Proxyphylline (7‑(2‑Hydroxypropyl)theophylline)

Proxyphylline (7‑(2‑hydroxypropyl)theophylline, CAS 603‑00‑9) demonstrates pronounced adenosine A₁ receptor selectivity with a Ki of 82 nM for bovine brain A₁ versus 850 μM for platelet A₂ receptors . The target compound differs in two key respects: (i) it uses a 3‑methylxanthine core (not 1,3‑dimethyl) and (ii) the N7 substituent is a methylacetamide rather than a hydroxypropyl group. Both modifications are expected to alter adenosine receptor subtype selectivity, although the direction and magnitude of this shift cannot be predicted without experimental binding data [1].

A₁/A₂ Selectivity vs. Proxyphylline
Supporting evidence
Proxyphylline A₁ Ki 82 nM; target compound scaffold and N7 chain differ.
Unexplored chemotype for adenosine receptor screening.
Binding profile requires experimental determination.
adenosine A1 selectivity 7-substituted theophylline proxyphylline

Recommended Application Scenarios for N‑methyl‑2‑(3‑methyl‑2,6‑dioxo‑2,3,6,7‑tetrahydro‑1H‑purin‑7‑yl)acetamide Based on Differentiation Evidence


PDE‑Focused Phenotypic Screening Requiring Minimal Adenosine Receptor Cross‑Reactivity

The N1‑desmethyl structure of the target compound predicts significantly reduced adenosine A₁/A₂A receptor affinity relative to theophylline [1]. Combined with the cGMP PDE inhibitory activity inherited from the 3‑methylxanthine core (IC50 920 μM in trachealis muscle) , this compound is suited for phenotypic screens where PDE modulation is sought without adenosine receptor‑mediated cardiovascular or CNS effects confounding the readout.

Aqueous‑Compatible Biochemical Assay Development Without DMSO Interference

The N‑methylacetamide side chain is predicted to confer improved aqueous solubility compared to the carboxylic acid analogue theophylline‑7‑acetic acid, which is practically insoluble in water (<1 mg mL⁻¹) and requires DMSO for dissolution . N‑Methylacetamide as a functional group is fully water‑miscible (37.6 g L⁻¹) [2]. The target compound may therefore enable DMSO‑free or low‑DMSO assay formats, reducing solvent‑induced artefact risks in biochemical and biophysical assays.

Metabolic Stability Screening Leveraging CYP1A2‑Resistant Architecture

By eliminating the N1‑methyl group that is the primary site of CYP1A2‑mediated oxidative demethylation in theophylline and caffeine [3], the target compound is predicted to exhibit reduced first‑pass metabolic clearance. This makes it a candidate scaffold for in vivo pharmacokinetic studies where sustained systemic exposure is critical, particularly in rodent models where CYP1A2 orthologue activity can confound interpretation of pharmacodynamic readouts.

Anti‑Mycobacterial Medicinal Chemistry Starting Point with a Minimal 7‑Acetamide Pharmacophore

Theophylline‑7‑acetamide‑amino acid conjugates have validated antimycobacterial activity against M. tuberculosis H37Rv with MIC values of 0.26–0.46 μM [4]. The target compound provides the minimal 7‑(N‑methylacetamide) scaffold, enabling systematic SAR exploration to determine whether the amino acid ester/acid fragment is essential for potency or whether simplified N‑alkylamides retain activity. This is directly relevant for hit‑to‑lead programmes targeting tuberculosis.

Application
Selection Property
Validation Focus
PDE‑focused phenotypic screening
Predicted low adenosine receptor cross‑reactivity
PDE inhibition endpoint review; cAMP/cGMP pathway context
Aqueous‑compatible biochemical assays
N‑methylacetamide solubility character
Experimental solubility verification; DMSO‑free dilution protocol
In vivo metabolic stability profiling
Predicted CYP1A2 N1‑demethylation resistance
Microsomal / hepatocyte stability; exposure-model interpretation
Antimycobacterial medicinal chemistry
Minimal 7‑acetamide pharmacophore
MIC assay context; SAR around N‑alkylamide vs. amino acid conjugates
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